4-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]-3-nitrobenzonitrile
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Overview
Description
4-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]-3-nitrobenzonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a 1,3-dioxooctahydro-2H-isoindol-2-yl group attached to a phenoxy group, which is further connected to a 3-nitrobenzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]-3-nitrobenzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]-3-nitrobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other reduced forms.
Substitution: The phenoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]-3-nitrobenzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)pentanoic acid
- 4-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]benzoic acid
- 4-(1,3-Dioxooctahydro-2H-isoindol-2-yl)benzoic acid
- 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate
Uniqueness
What sets 4-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]-3-nitrobenzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H17N3O5 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenoxy]-3-nitrobenzonitrile |
InChI |
InChI=1S/C21H17N3O5/c22-12-13-5-10-19(18(11-13)24(27)28)29-15-8-6-14(7-9-15)23-20(25)16-3-1-2-4-17(16)21(23)26/h5-11,16-17H,1-4H2 |
InChI Key |
PWOLCELAAVSXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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